(S)-(+)-罗利普兰
描述
(S)-(+)-Rolipram is a chiral compound known for its role as a selective inhibitor of type 4 cyclic nucleotide phosphodiesterases (PDE4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of depression and inflammation .
科学研究应用
(S)-(+)-Rolipram has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of chiral phosphodiesterase inhibitors.
Biology: The compound is employed in research on cyclic AMP (cAMP) signaling pathways.
Medicine: (S)-(+)-rolipram has been investigated for its potential in treating depression, inflammation, and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research.
作用机制
Target of Action
(S)-(+)-Rolipram is primarily known to target Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cyclic AMP), a messenger molecule involved in various cellular processes .
Mode of Action
(S)-(+)-Rolipram acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cyclic AMP, thereby maintaining higher levels of this molecule within the cell . This leads to a cascade of events that can influence various cellular functions, including inflammation and neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by (S)-(+)-Rolipram is the cyclic AMP pathway . By inhibiting PDE4 and thus preventing the degradation of cyclic AMP, (S)-(+)-Rolipram can enhance the effects of cyclic AMP-dependent processes. This includes the regulation of inflammation, neuronal signaling, and other processes influenced by cyclic AMP .
Result of Action
The inhibition of PDE4 by (S)-(+)-Rolipram leads to an increase in cyclic AMP levels, which can have various effects at the molecular and cellular levels . For instance, it has been shown to provide neuroprotection following spinal cord injury . It also appears to modulate immune responses, potentially influencing the expression of certain cytokines and the infiltration of immune cells .
生化分析
Biochemical Properties
(S)-(+)-Rolipram plays a crucial role in biochemical reactions by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP. By preventing the breakdown of cAMP, (S)-(+)-Rolipram increases its intracellular levels, leading to enhanced signaling through cAMP-dependent pathways. This compound interacts with various biomolecules, including enzymes like PDE4B and PDE4D, and proteins involved in cAMP signaling. The nature of these interactions is primarily inhibitory, as (S)-(+)-Rolipram binds to the active site of PDE4, blocking its enzymatic activity .
Cellular Effects
(S)-(+)-Rolipram exerts significant effects on various cell types and cellular processes. In neurons, it enhances synaptic plasticity and neurotransmitter release by increasing cAMP levels. This modulation of cAMP signaling pathways influences gene expression and cellular metabolism, promoting neuroprotection and anti-inflammatory effects. In immune cells, (S)-(+)-Rolipram reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Molecular Mechanism
The molecular mechanism of (S)-(+)-Rolipram involves its binding to the catalytic domain of PDE4, leading to the inhibition of cAMP hydrolysis. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). Activated PKA phosphorylates various target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, (S)-(+)-Rolipram’s inhibition of PDE4 affects other signaling molecules, such as Epac (exchange protein directly activated by cAMP), further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-(+)-Rolipram have been observed to change over time. Initially, the compound exhibits potent inhibition of PDE4, leading to a rapid increase in cAMP levels. Prolonged exposure to (S)-(+)-Rolipram can result in the development of tolerance, where the cellular response to the compound diminishes. This temporal effect is attributed to the adaptive mechanisms of cells, including the upregulation of PDE4 expression and changes in receptor sensitivity .
Dosage Effects in Animal Models
The effects of (S)-(+)-Rolipram vary with different dosages in animal models. At low doses, the compound exhibits antidepressant and anti-inflammatory effects without significant adverse effects. At higher doses, (S)-(+)-Rolipram can induce side effects such as nausea, vomiting, and gastrointestinal disturbances. These adverse effects are likely due to the excessive accumulation of cAMP, leading to overstimulation of cAMP-dependent pathways .
Metabolic Pathways
(S)-(+)-Rolipram is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4, which hydrolyzes cAMP into AMP. By inhibiting PDE4, (S)-(+)-Rolipram increases cAMP levels, thereby influencing metabolic flux and the levels of metabolites involved in cAMP-dependent processes. This modulation of metabolic pathways contributes to the compound’s therapeutic effects .
Transport and Distribution
Within cells and tissues, (S)-(+)-Rolipram is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This accumulation enhances its therapeutic efficacy in neurological disorders .
Subcellular Localization
(S)-(+)-Rolipram’s subcellular localization is primarily in the cytoplasm, where it exerts its inhibitory effects on PDE4. The compound’s activity is influenced by its localization, as it needs to be in proximity to PDE4 to effectively inhibit its activity. Additionally, (S)-(+)-Rolipram may undergo post-translational modifications that affect its targeting to specific cellular compartments, further modulating its function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-rolipram typically involves the resolution of racemic rolipram or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lithium diisopropylamide (LDA) for deprotonation steps.
Industrial Production Methods: Industrial production of (S)-(+)-rolipram may involve large-scale resolution techniques or enantioselective synthesis. The process is optimized to ensure high yield and purity, often employing advanced chromatographic techniques for separation and purification.
化学反应分析
Types of Reactions: (S)-(+)-Rolipram undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
相似化合物的比较
Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties.
Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis.
Uniqueness: (S)-(+)-Rolipram is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture and other PDE4 inhibitors. Its selectivity for PDE4 and its potential therapeutic applications in neuropsychiatric and inflammatory disorders make it a compound of significant interest in scientific research .
属性
IUPAC Name |
(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234634 | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85416-73-5 | |
Record name | (+)-Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Rolipram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03606 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-Rolipram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROLIPRAM, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。